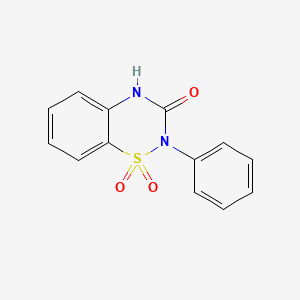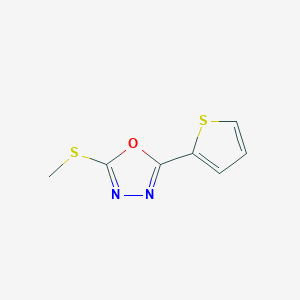![molecular formula C21H22N4 B2521056 2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile CAS No. 866157-83-7](/img/structure/B2521056.png)
2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex acetonitrile derivatives is a topic of significant interest in the field of organic chemistry due to their potential applications in medicinal chemistry and as inhibitors for various enzymes. The paper titled "Synthesis of (Z)-2-[Quinazolin-4(3H)-ylidene]acetonitriles" discusses an efficient one-pot preparation method for (Z)-2-[quinazolin-4(3H)-ylidene]acetonitriles. This method involves the addition of 2-lithioacetonitrile to the cyano carbon of N-(2-cyanophenyl)alkanimidates, followed by an intramolecular attack that results in the formation of the desired product through a series of reactions including loss of alkoxide and tautomerization .
Molecular Structure Analysis
The molecular structure of acetonitrile derivatives is crucial for their biological activity. In the context of the compound "2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile," the presence of the imidazole ring suggests potential for interaction with biological targets, as imidazole is a common moiety in drugs that interact with enzymes and receptors. The synthesis method described in could potentially be adapted to synthesize derivatives of the compound , considering the structural similarities and reactivity of the cyano group.
Chemical Reactions Analysis
The chemical reactivity of acetonitrile derivatives is influenced by the presence of the cyano group and other substituents on the aromatic rings. The paper does not directly address the compound "2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile," but it does provide insight into the types of reactions that such compounds might undergo, including nucleophilic addition and intramolecular cyclization. These reactions are important for the formation of heterocyclic compounds, which are prevalent in many pharmaceutical agents.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of "2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile," it is possible to infer that the compound would exhibit properties typical of acetonitrile derivatives. These might include moderate to good solubility in organic solvents, potential for hydrogen bonding due to the imidazole ring, and a relatively high reactivity due to the presence of the cyano group. The glycosidase inhibitory activity mentioned in the second paper suggests that similar compounds could also exhibit significant biological activity, which could be relevant for the compound if it shares similar structural features.
科学的研究の応用
Enzyme Inhibition and Drug Metabolism
A significant application of compounds structurally related to "2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile" lies in the inhibition of Cytochrome P450 (CYP) enzymes. These enzymes play a crucial role in drug metabolism, and their inhibition can be crucial for understanding drug-drug interactions. Khojasteh et al. (2011) explored the potency and selectivity of chemical inhibitors against major human hepatic CYP isoforms, highlighting the importance of such compounds in pharmacokinetic studies and drug development processes (Khojasteh et al., 2011).
Heterocyclic Chemistry and Drug Design
Compounds with an imidazole scaffold, such as the one , are essential in medicinal chemistry for their roles in synthesizing heterocyclic compounds. Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, demonstrating their significance in the synthesis of heterocyclic compounds like pyrazolo-imidazoles. This underlines the relevance of imidazole derivatives in developing new pharmaceuticals with varied biological activities (Gomaa & Ali, 2020).
Pharmacophore Design for Inflammatory Conditions
The design of selective inhibitors for p38 mitogen-activated protein (MAP) kinase, a target for treating inflammatory conditions, often involves compounds with an imidazole scaffold. Scior et al. (2011) highlighted the significance of tri- and tetra-substituted imidazole scaffolds in creating selective inhibitors for p38 MAP kinase, showing the impact of such compounds on designing treatments for inflammation-related diseases (Scior et al., 2011).
Immune Response Modulation
Imidazole derivatives, such as imiquimod, act as immune response modifiers. Syed (2001) discussed the role of imiquimod, a compound activating the immune system through cytokine induction, in treating various skin disorders. This demonstrates the potential of imidazole derivatives in developing topical agents for treating diseases by modulating the immune response (Syed, 2001).
作用機序
将来の方向性
Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions in the research and development of imidazole-containing compounds are likely to focus on exploring these biological activities and developing new drugs to treat various diseases.
特性
IUPAC Name |
2-(4-imidazol-1-ylphenyl)-2-(3-methyl-4-propan-2-ylanilino)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4/c1-15(2)20-9-6-18(12-16(20)3)24-21(13-22)17-4-7-19(8-5-17)25-11-10-23-14-25/h4-12,14-15,21,24H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACJNVAUUQQERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(C#N)C2=CC=C(C=C2)N3C=CN=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

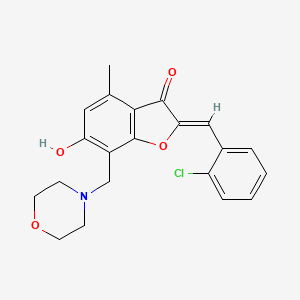
![5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2520978.png)
![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2520979.png)
![tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2520984.png)
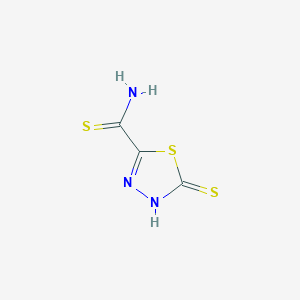
![2,6-dichloro-5-fluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2520987.png)
![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(furan-2-yl)methylidene]amine hydrochloride](/img/structure/B2520988.png)
![2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2520989.png)
![1-(6-chloropyridazin-3-yl)-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2520990.png)
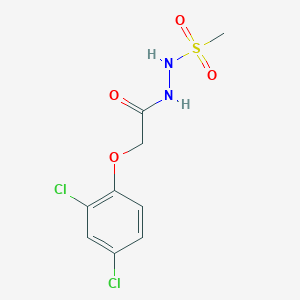

![2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid](/img/structure/B2520993.png)
